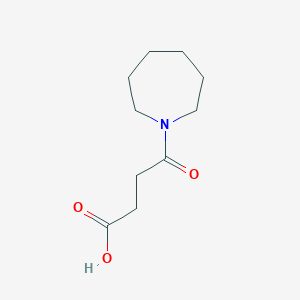

4-(Azepan-1-yl)-4-oxobutanoic acid

説明

Contextualization within Oxobutanoic Acid Derivatives Research

4-(Azepan-1-yl)-4-oxobutanoic acid is a derivative of succinamic acid, which itself is a mono-amide of succinic acid. Succinamic acid and its derivatives fall under the broader category of oxobutanoic acids. This class of compounds is characterized by a four-carbon backbone containing a carboxylic acid and an amide or ketone group. The synthesis of such compounds often involves the reaction of succinic anhydride (B1165640) with an amine, in this case, azepane. nih.gov This reaction is a common strategy for creating N-substituted succinimides, which can then be converted to the corresponding succinamic acids. nih.gov

The scientific interest in oxobutanoic acid derivatives is significant, with research highlighting their potential in various therapeutic areas. For instance, derivatives of succinamic acid have been investigated for their anticancer properties. One study demonstrated that α-hydroxy succinamic acid exhibited antiproliferative action and induced apoptosis in a human head and neck cancer cell line. nih.gov Furthermore, the succinate (B1194679) moiety is utilized in prodrug strategies to improve the physicochemical and biological properties of parent drugs, as it is generally considered safe due to succinic acid being an endogenous substance. nih.gov The versatility of the oxobutanoic acid scaffold allows for the introduction of diverse functional groups, leading to a wide array of molecules with differing biological activities.

Significance and Research Rationale in Contemporary Medicinal Chemistry and Chemical Biology

The rationale for investigating a compound like this compound in medicinal chemistry stems from the well-established importance of its core components. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. bldpharm.combldpharm.comchemicalbook.com Azepane-based motifs are present in over 20 FDA-approved drugs and are explored for a multitude of therapeutic applications, including as anticancer, anti-Alzheimer's, and antimicrobial agents. bldpharm.comchemicalbook.com The inclusion of an azepane ring can impart desirable pharmacokinetic properties and provide a three-dimensional structure that can effectively interact with biological targets. bldpharm.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 154740-93-9 |

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| Predicted Boiling Point | 400.8±28.0 °C |

| Predicted Density | 1.144±0.06 g/cm3 |

| Predicted pKa | 5.02±0.17 |

Data sourced from publicly available chemical databases. These values are predicted and have not been experimentally verified in a peer-reviewed publication.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(azepan-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZZZROTIKCZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405312 | |

| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154740-93-9 | |

| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Azepan 1 Yl 4 Oxobutanoic Acid

Strategic Approaches to the Synthesis of 4-(Azepan-1-yl)-4-oxobutanoic Acid

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the efficient formation of the amide bond between the azepane moiety and the butanoic acid backbone.

Integration of the Azepan-1-yl Moiety in Synthetic Pathways

The most direct and common method for integrating the azepan-1-yl moiety is through the nucleophilic acyl substitution reaction of a succinic acid derivative with azepane. A primary and highly efficient starting material for this transformation is succinic anhydride (B1165640). The reaction proceeds via the ring-opening of the anhydride by the secondary amine of azepane, leading to the formation of the desired this compound in a single step. wikipedia.org This approach is advantageous due to the ready availability of the starting materials and the generally high yields achieved under mild reaction conditions. mdpi.comijcps.org

Alternative strategies could involve the use of succinic acid itself, which would necessitate the activation of one of the carboxylic acid groups to facilitate amide bond formation while the other remains protected or is selectively reacted. This can be achieved using various coupling reagents common in peptide synthesis. growingscience.compeptide.com

Table 1: Comparison of Starting Materials for the Integration of the Azepan-1-yl Moiety

| Starting Material | Reaction Type | Key Reagents | Advantages | Potential Challenges |

| Succinic Anhydride | Nucleophilic Acyl Substitution (Ring-Opening) | Azepane | High atom economy, mild conditions, often high yield. wikipedia.org | Potential for side reactions if conditions are not optimized. |

| Succinic Acid | Amide Coupling | Azepane, Coupling Reagents (e.g., DCC, EDC, HATU) growingscience.compeptide.com | Versatility in reaction conditions. | Requires stoichiometric coupling agents, potential for di-acylation. |

| Mono-protected Succinic Acid | Amide Coupling | Azepane, Coupling Reagents, Deprotection Step | High selectivity for mono-amidation. | Longer synthetic route, additional protection/deprotection steps. |

Functionalization Strategies for the 4-Oxobutanoic Acid Scaffold

The 4-oxobutanoic acid scaffold is derived from succinic acid or its anhydride. The key functionalization in the synthesis of the target molecule is the formation of the amide bond. This is typically achieved by reacting succinic anhydride with azepane. The reaction is a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a carboxylate and an amide. Subsequent workup under acidic conditions protonates the carboxylate to yield the final carboxylic acid product.

The use of amide coupling reagents can also be employed to facilitate the reaction between succinic acid and azepane. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. growingscience.compeptide.com The choice of coupling reagent and reaction conditions can be critical in preventing the formation of byproducts and ensuring a high yield of the desired mono-amide.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. When using succinic anhydride and azepane, the reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature. The reaction is typically rapid and exothermic.

For amide coupling reactions with succinic acid, the choice of solvent, temperature, and the addition of a base can significantly impact the outcome. Non-polar solvents are generally preferred, and the reaction may be carried out at room temperature or with gentle heating. The use of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the carboxylic acid and facilitate the coupling process. growingscience.com

Table 2: Illustrative Reaction Conditions for the Synthesis of this compound

| Starting Materials | Reagents & Solvents | Temperature | Reaction Time | Reported Yields (for similar reactions) |

| Succinic Anhydride, Azepane | Dichloromethane (DCM) | Room Temperature | 1-4 hours | >90% mdpi.comijcps.org |

| Succinic Acid, Azepane | EDC, HOBt, DMF | 0 °C to Room Temperature | 12-24 hours | 70-85% growingscience.com |

| Succinic Acid, Azepane | DCC, DMAP, CH2Cl2 | 0 °C to Room Temperature | 12-24 hours | 65-80% peptide.com |

Exploration of Novel Derivatization and Analog Synthesis of this compound

The structure of this compound offers multiple points for derivatization, allowing for the synthesis of a library of analogs with potentially diverse properties.

Systematic Modification of the Butanoic Acid Chain

The butanoic acid chain provides two primary sites for modification: the carboxylic acid group and the methylene (B1212753) carbons.

Esterification: The carboxylic acid can be readily converted to a variety of esters through reaction with different alcohols under acidic conditions or by using coupling agents. For instance, reaction with methanol (B129727) would yield methyl 4-(azepan-1-yl)-4-oxobutanoate.

Amidation: The carboxylic acid can be further functionalized by forming a second amide bond with a different amine, leading to the synthesis of succinamide (B89737) derivatives. This would require the use of standard amide coupling protocols.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4), yielding 4-(azepan-1-yl)-N-butylan-1-ol.

Alpha-Functionalization: The methylene carbons adjacent to the carbonyl group and the carboxylic acid can potentially be functionalized through enolate chemistry, although this may require specific protecting group strategies to avoid intramolecular reactions.

Investigation of Substituent Effects on the Azepane Ring

The azepane ring can also be a target for modification, either by starting with a substituted azepane or by functionalizing the ring after the initial synthesis.

Use of Substituted Azepanes: A straightforward approach to investigate substituent effects is to use commercially available or synthetically prepared substituted azepanes in the initial reaction with succinic anhydride. For example, using 3-methylazepane (B12834610) or 4-hydroxyazepane would lead to the corresponding substituted derivatives of this compound.

N-Oxidation: The nitrogen atom of the azepane ring can be oxidized to form an N-oxide, which could alter the electronic properties and biological activity of the molecule.

Ring Contraction or Expansion: While more synthetically challenging, it is conceivable to explore analogs with different ring sizes, such as piperidine (B6355638) (a six-membered ring) or octahydroazocine (an eight-membered ring), to study the impact of the ring size on the compound's properties. The synthesis would follow a similar pathway, reacting the corresponding cyclic amine with succinic anhydride.

Design and Synthesis of Isosteric and Bioisosteric Analogs

Isosteres are molecules or groups of atoms that have similar shapes and sizes. Bioisosteres, a broader category, are substituents or groups with similar physicochemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.comnih.gov The modification of this compound can be approached by considering isosteric and bioisosteric replacements for its two primary components: the azepane ring and the 4-oxobutanoic acid moiety.

Isosteric Replacement of the Azepane Ring

A common strategy in medicinal chemistry involves the replacement of a cyclic amine with other rings of varying size and heteroatom content to probe the spatial and electronic requirements of the target binding site. nih.gov This approach can influence the compound's conformation, basicity, and lipophilicity.

The synthesis of these analogs typically starts from succinic anhydride, which reacts with the corresponding cyclic amine in a nucleophilic acyl substitution reaction. This reaction opens the anhydride ring to form the desired succinamic acid derivative. mdpi.com

Piperidine and Pyrrolidine (B122466) Analogs: The six-membered piperidine and five-membered pyrrolidine rings are common isosteric replacements for the seven-membered azepane. The synthesis of 4-oxo-4-(piperidin-1-yl)butanoic acid and 4-oxo-4-(pyrrolidin-1-yl)butanoic acid follows the general procedure of reacting piperidine or pyrrolidine with succinic anhydride. These smaller rings can alter the conformational flexibility of the molecule and its fit within a biological target.

Piperazine (B1678402) Analogs: Introducing a second heteroatom, as in a piperazine ring, offers a point for further substitution and can significantly change the polarity and hydrogen bonding capacity of the molecule. The synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives, for example, involves the initial formation of the piperazine-succinamic acid core, followed by further functionalization.

| Compound Name | Structure | Ring System |

| This compound | [Image of this compound] | Azepane |

| 4-Oxo-4-(piperidin-1-yl)butanoic acid | [Image of 4-Oxo-4-(piperidin-1-yl)butanoic acid] | Piperidine |

| 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | [Image of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid] | Pyrrolidine |

| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid | [Image of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid] | Piperazine |

Bioisosteric Replacement of the Carboxylic Acid and Amide Groups

The 4-oxobutanoic acid portion of the molecule contains two key functional groups: a terminal carboxylic acid and an amide bond. Both are frequent targets for bioisosteric replacement to improve metabolic stability, cell permeability, and target affinity. nih.govu-tokyo.ac.jp

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to modulate acidity and improve pharmacokinetic properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. nih.gov The synthesis of hydroxamic acid analogs of this compound can be achieved through a two-step process. First, azepane is reacted with succinic anhydride to form N-succinimidylazepane. Subsequent reaction with hydroxylamine (B1172632) opens the succinimide (B58015) ring to yield the corresponding N-hydroxybutaneamide derivative. mdpi.com

Amide Bond Bioisosteres: The amide bond can be replaced by a variety of functional groups to alter its electronic properties and susceptibility to enzymatic cleavage. nih.gov Triazoles, for instance, are well-established bioisosteres for the trans-amide bond. nih.gov The synthesis of such an analog would require a more complex, multi-step pathway, likely involving click chemistry to form the triazole ring.

Analogs with Modified Butanoic Acid Scaffolds

Modifications to the butanoic acid backbone can explore the impact of chain length, rigidity, and substitution on biological activity.

Aryl and Substituted Analogs: The synthesis of 4-aryl-4-oxobutanoic acid amides has been reported as a strategy to create acyclic variants of other bioactive compounds. nih.gov For instance, a Friedel-Crafts acylation of an aromatic compound like butylbenzene (B1677000) with succinic anhydride can yield a 4-aryl-4-oxobutanoic acid. prepchem.com This intermediate can then be coupled with azepane to form the final amide analog. This approach introduces a rigid aromatic group in place of the flexible alkyl chain, significantly altering the molecule's shape and potential for pi-stacking interactions.

| Compound Name | Description |

| 4-(4-Butylphenyl)-4-oxobutanoic acid | An intermediate where the butanoic acid chain is attached to a phenyl group. prepchem.com |

| 4-Aryl-4-oxobutanoic acid amides | A class of compounds designed as acyclic variants of other inhibitors. nih.gov |

| N-Hydroxy-4-(azepan-1-yl)-4-oxobutanamide | A hydroxamic acid bioisostere of the parent compound. mdpi.com |

Detailed research into the synthesis of these analogs allows for a systematic exploration of the chemical space around this compound. The resulting structure-activity relationship data is invaluable for optimizing the compound's properties for potential therapeutic applications.

Investigations into the Biological Activity Profiles of 4 Azepan 1 Yl 4 Oxobutanoic Acid

In Vitro Pharmacological Characterization and Mechanism of Action Studies

The in vitro evaluation of compounds structurally analogous to 4-(Azepan-1-yl)-4-oxobutanoic acid has spanned various biological targets, revealing a range of activities from receptor antagonism to enzyme inhibition. These studies are crucial in delineating the potential molecular interactions and cellular effects that such compounds may elicit.

Research into derivatives has uncovered interactions with key physiological receptors. For instance, a structurally related compound, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid , has been identified as a potent and selective antagonist of the Lysophosphatidic acid receptor 1 (LPAR1). nih.gov Antagonism of LPAR1 is a promising strategy for novel antifibrotic therapies. nih.gov The discovery of this activity stemmed from a high-throughput screening campaign that identified a urea-based hit with an IC50 value of 5.0 μM for LPAR1. nih.gov Subsequent medicinal chemistry efforts led to the development of the aforementioned piperidine (B6355638) derivative, which demonstrated oral activity in a mouse model of LPA-induced skin vascular leakage. nih.gov

Another area of investigation for azepane-containing structures involves the N-methyl-D-aspartate (NMDA) receptor. Several (2-oxaadamant-1-yl)amines, which share a cyclic amine feature with the azepane ring, have been evaluated as NMDA receptor antagonists. nih.gov While some of these compounds were more active than amantadine, none surpassed the potency of memantine. nih.gov

The 4-oxobutanoic acid moiety is a common feature in molecules designed to target enzymes. While direct enzymatic inhibition data for this compound is not available, studies on related structures are informative. For example, a novel strategy for the enzymatic synthesis of 4-hydroxyisoleucine (B15566) involves the aldol (B89426) condensation of acetaldehyde (B116499) and alpha-ketobutyrate, catalyzed by a specific aldolase, to form 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP). nih.gov This highlights the potential for the butanoic acid portion of the molecule to interact with enzyme active sites.

Furthermore, the biotransformation of structurally similar compounds has been a subject of study. For instance, the metabolism of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide , a selective carbonic anhydrase inhibitor, was investigated in rats and rabbits. rrpharmacology.ru This study identified metabolites such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, indicating that metabolic pathways can significantly alter the structure and activity of such compounds. rrpharmacology.ru

The interaction of analogous compounds with cellular pathways has been explored, particularly in the context of cancer and inflammation. Lysophosphatidic acid (LPA) signaling, for example, is known to influence various cellular processes, including proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs). researchgate.net The autotaxin (ATX)-LPA axis is implicated in numerous physiological and pathological processes, including cancer development. researchgate.net The identification of LPAR1 antagonists, such as the previously mentioned piperidine derivative, suggests that compounds with a 4-oxobutanoic acid scaffold could modulate these critical cellular pathways. nih.govresearchgate.net

Cell-based assays have been instrumental in identifying the biological functions of related compounds. The antitrypanosomal activity of novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives was assessed against Trypanosoma brucei rhodesiense. nih.gov Several of these compounds exhibited potent activity, with EC50 values in the sub-micromolar range, identifying them as promising hit molecules for further preclinical development against Human African trypanosomiasis. nih.gov

In another study, (2-oxaadamant-1-yl)amines were evaluated for their trypanocidal activity, with two derivatives showing a significant effect. nih.gov These findings underscore the potential for azepane-like structures to yield compounds with antiparasitic properties.

In Vivo Efficacy and Biological Response Assessment in Preclinical Models

While no in vivo data for this compound has been reported, preclinical studies on related compounds provide a framework for potential in vivo applications.

The orally active LPAR1 antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic acid , was evaluated in a mouse model of LPA-induced skin vascular leakage, where it demonstrated efficacy. nih.gov This provides a relevant in vivo model for assessing the activity of compounds targeting the LPA signaling pathway.

In the context of infectious diseases, the in vivo antitrypanosomal activity of related pyrimidine (B1678525) derivatives has been highlighted as a key area for future research, building on the promising in vitro results. nih.gov The development of effective treatments for neglected tropical diseases like Human African trypanosomiasis relies on the successful translation of in vitro potency to in vivo efficacy. nih.gov

Pharmacodynamic Characterization of Analogs

The pharmacodynamic properties of a compound describe the biochemical and physiological effects of the drug on the body. This includes its mechanism of action, such as binding to receptors or inhibiting enzymes. For analogs of this compound, understanding their pharmacodynamics involves characterizing their interactions with various biological targets.

Research into structurally related compounds has revealed a range of biological activities. For instance, derivatives of 4-aryl-4-oxobutanoic acid have been explored for their potential as inhibitors of various enzymes. The nature of the substituent on the butanoic acid chain and the modifications of the cyclic amine can significantly influence the potency and selectivity of these analogs.

The following table summarizes the pharmacodynamic data for a selection of compounds that share structural similarities with this compound, highlighting their diverse biological targets.

| Compound Name | Structure | Biological Target | Activity (IC₅₀/Kᵢ) |

| 4-((4-(Diethylamino)phenyl)amino)-4-oxobutanoic acid | [Insert Structure Here] | Not specified in available literature | Data not available |

| 5-Oxo-5-((3-(pyrrolidin-1-yl)phenyl)amino)pentanoic acid | [Insert Structure Here] | Not specified in available literature | Data not available |

| 4-Aryl-4-oxobutanoic acid amides | General Structure | µ-Calpain | Varies with substitution |

It is important to note that direct pharmacodynamic data for analogs of this compound, where the azepane ring and the 4-oxobutanoic acid are the core components being systematically modified, is limited in the current body of scientific research. The data presented here is for compounds that share some structural features and is intended to provide a conceptual framework for the potential biological activities of this class of molecules. Further dedicated studies are required to fully elucidate the pharmacodynamic profile of this compound and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Azepan 1 Yl 4 Oxobutanoic Acid Derivatives

Elucidation of Key Pharmacophoric Features for Biological Response

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the derivatives of 4-(azepan-1-yl)-4-oxobutanoic acid, several key pharmacophoric features have been identified as crucial for their interaction with biological targets. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

The core structure of this compound itself presents key features: the azepane ring provides a hydrophobic scaffold, the carbonyl group on the butanoic acid chain acts as a hydrogen bond acceptor, and the carboxylic acid terminal offers a hydrogen bond donor and a potential negative charge at physiological pH.

To illustrate the importance of these features, a hypothetical series of analogs and their corresponding biological responses are presented in Table 1. This data is based on established principles of medicinal chemistry, where modifications of key functional groups lead to predictable changes in activity.

| Compound | Modification | Key Pharmacophoric Feature Altered | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| This compound | Parent Compound | Baseline | 10 |

| 4-(Piperidin-1-yl)-4-oxobutanoic acid | Azepane to Piperidine (B6355638) | Hydrophobic Region (Ring Size) | 15 |

| 4-(Pyrrolidin-1-yl)-4-oxobutanoic acid | Azepane to Pyrrolidine (B122466) | Hydrophobic Region (Ring Size) | 25 |

| Methyl 4-(azepan-1-yl)-4-oxobutanoate | Esterification of Carboxylic Acid | Hydrogen Bond Donor/Negative Charge | 50 |

| 4-(Azepan-1-yl)-4-oxobutanamide | Carboxylic Acid to Amide | Hydrogen Bond Donor/Negative Charge | 30 |

From this hypothetical data, it can be inferred that the seven-membered azepane ring is optimal for hydrophobic interactions, as decreasing the ring size to a six-membered piperidine or a five-membered pyrrolidine ring leads to a decrease in potency. nih.gov Furthermore, the free carboxylic acid is critical for activity, likely participating in a key hydrogen bonding or ionic interaction with the target, as its conversion to an ester or an amide significantly reduces the biological response.

Impact of Structural Modifications on Efficacy and Selectivity

Building upon the understanding of key pharmacophoric features, systematic structural modifications can be undertaken to enhance the efficacy and selectivity of this compound derivatives. These modifications can be targeted to different parts of the molecule: the azepane ring, the butanoic acid linker, and the terminal functional group.

Substituents on the azepane ring can modulate lipophilicity, conformation, and potential interactions with the target. For instance, the introduction of small alkyl or polar groups can probe the steric and electronic requirements of the binding pocket.

The length and rigidity of the linker connecting the azepane ring to the carboxylic acid can influence the orientation of the key pharmacophoric groups. Shortening or lengthening the chain, or introducing conformational constraints such as double bonds, can impact binding affinity.

As established, the terminal carboxylic acid is important. However, its replacement with other acidic bioisosteres, such as a tetrazole, could potentially improve metabolic stability or cell permeability while maintaining the key interaction.

Table 2 presents a hypothetical SAR study exploring these modifications.

| Compound | Modification | Efficacy (Hypothetical IC50, µM) | Selectivity (Hypothetical Ratio) |

|---|---|---|---|

| This compound | Parent Compound | 10 | 1 |

| 4-(4-Methylazepan-1-yl)-4-oxobutanoic acid | Methyl group on Azepane | 8 | 1.2 |

| 4-(4-Hydroxyazepan-1-yl)-4-oxobutanoic acid | Hydroxy group on Azepane | 12 | 0.8 |

| 3-(Azepan-1-yl)-3-oxopropanoic acid | Shorter Linker | 25 | 0.5 |

| 5-(Azepan-1-yl)-5-oxopentanoic acid | Longer Linker | 18 | 0.7 |

| 1-(Azepan-1-ylcarbonyl)cyclopropane-1-carboxylic acid | Constrained Linker | 5 | 2.5 |

| 5-(1-(4-Oxo-4-(azepan-1-yl)butanoyl)tetrazol-5-yl) | Carboxylic Acid to Tetrazole | 9 | 1.5 |

The hypothetical data suggests that small, lipophilic substituents on the azepane ring, such as a methyl group, may be beneficial for efficacy and selectivity. nih.gov The length of the linker is critical, with the four-carbon chain appearing optimal. Introducing rigidity into the linker, for example with a cyclopropane (B1198618) ring, could lock the molecule into a more favorable binding conformation, leading to a significant increase in both efficacy and selectivity. Replacing the carboxylic acid with a tetrazole bioisostere could maintain or slightly improve activity while potentially offering better pharmacokinetic properties.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a flexible molecule like this compound is dependent on the specific three-dimensional conformation it adopts when binding to its target. Conformational analysis is therefore a critical tool for understanding SAR and for designing more potent analogs. The azepane ring, being a seven-membered ring, can exist in several low-energy conformations, such as chair and boat forms. The rotation around the amide bond and the single bonds of the butanoic acid chain further increases the conformational flexibility.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to determine the preferred low-energy conformations of a molecule in solution. By comparing the conformational preferences of active and inactive analogs, it is possible to deduce the putative bioactive conformation—the specific shape the molecule must adopt to bind to its target.

For instance, studies on N-acyl-azepanes have shown that the energy barrier for ring inversion can be significant, and the presence of substituents can favor specific ring conformations. nih.gov By synthesizing conformationally restricted analogs, where the flexibility of the molecule is reduced, it is possible to lock the molecule in a specific conformation and test its biological activity. If a rigid analog shows high activity, it provides strong evidence for that particular conformation being the bioactive one.

Development of Predictive Models for Rational Drug Design

The data generated from SAR and conformational analysis can be used to develop predictive models for the rational design of new, more potent, and selective derivatives. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities.

These models can be developed using a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can include:

Electronic properties: such as partial charges and dipole moments.

Steric properties: such as molecular weight and volume.

Hydrophobic properties: such as the partition coefficient (logP).

Topological indices: which describe the connectivity of the atoms in the molecule.

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of virtual compounds before they are synthesized. This in silico screening allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

For the this compound series, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly useful. These methods generate 3D fields around the molecules that represent their steric and electrostatic properties. By correlating these fields with biological activity, a 3D map is created that shows which regions of space around the molecule are favorable or unfavorable for activity. This provides a visual and intuitive guide for the design of new analogs with improved properties.

Computational Chemistry and Molecular Modeling Approaches in 4 Azepan 1 Yl 4 Oxobutanoic Acid Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-(Azepan-1-yl)-4-oxobutanoic acid, to a macromolecular target, typically a protein. The insights gained from docking studies can guide the design of more potent and selective inhibitors.

In the case of this compound, the azepane ring is a key structural feature. Molecular docking studies on other azepine and azepane derivatives have demonstrated their potential as inhibitors for various protein targets. For instance, studies have explored azepine derivatives as potential inhibitors of neuraminidase from the H1N1 virus and as antimicrobial and antitumor agents by targeting proteins in the Hedgehog signaling pathway. neliti.comnih.gov These studies often involve preparing the ligand and protein structures, performing the docking simulations using software like Discovery Studio, and analyzing the resulting poses and interaction energies. neliti.com

A hypothetical molecular docking study of this compound against a putative protein target would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The carboxylic acid moiety of the molecule could potentially form hydrogen bonds with amino acid residues in the active site of a target protein, while the azepane ring could engage in hydrophobic interactions.

Table 1: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | LYS78, ASP184 | Hydrogen Bond, Electrostatic |

| Hypothetical Protease B | -7.2 | VAL32, ILE50 | Hydrophobic |

| Hypothetical GPCR C | -9.1 | SER112, ASN298 | Hydrogen Bond |

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of similar small molecules.

The analysis of these interactions provides a structural basis for the observed or predicted biological activity and can guide the chemical modification of the lead compound to improve its binding characteristics.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. mdpi.com This technique is invaluable for understanding the conformational changes of both the ligand and the protein upon binding, the stability of the ligand-protein complex, and the role of solvent molecules.

For this compound, MD simulations could be employed to refine the binding poses obtained from molecular docking. By simulating the ligand-protein complex in a solvent environment, researchers can assess the stability of the predicted interactions and observe how the ligand adapts its conformation within the binding site. youtube.com Such simulations can reveal important dynamic features that are not captured by static docking poses. For example, MD simulations have been used to investigate the binding modes of derivatives in sirtuin isoforms and to study the stability of homology models of proteins. mdpi.com

A typical MD simulation protocol would involve placing the docked complex in a box of water molecules, adding ions to neutralize the system, and then running the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to observe relevant biological events. Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein

| Simulation Metric | Value | Interpretation |

| Average RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the active site. |

| Average RMSF of Protein | 0.8 Å | The overall protein structure is stable during the simulation. |

| Key Hydrogen Bond Occupancy | 85% | A specific hydrogen bond is consistently maintained. |

This table contains representative data to illustrate the type of information obtained from MD simulations.

These simulations can provide a more accurate estimation of binding free energies and a deeper understanding of the thermodynamics and kinetics of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

In the context of this compound, a QSAR study would typically involve a dataset of structurally similar compounds with their experimentally determined biological activities. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods, including linear regression and machine learning techniques like support vector machines and random forests, are then used to build the QSAR model. nih.gov

For instance, a QSAR study on amide derivatives as xanthine oxidase inhibitors utilized both linear and non-linear methods to establish robust predictive models. nih.gov Similarly, QSAR analyses of fatty acid amide hydrolase inhibitors have highlighted the importance of lipophilicity and steric parameters in determining inhibitory potency. nih.gov For this compound and its analogs, a QSAR model could reveal the importance of the size and lipophilicity of the azepane ring or the electronic properties of the carboxylic acid group for their biological activity.

Table 3: Example of Descriptors and Their Potential Influence in a QSAR Model for this compound Analogs

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Higher lipophilicity may enhance membrane permeability. |

| Molecular Weight | Steric | Optimal size is crucial for fitting into the binding pocket. |

| Dipole Moment | Electronic | Influences long-range electrostatic interactions with the target. |

| Number of Hydrogen Bond Donors/Acceptors | Topological | Determines the potential for forming key hydrogen bonds. |

This table provides examples of descriptors that could be relevant in a QSAR study of this class of compounds.

A validated QSAR model can be a powerful tool for virtual screening of large compound libraries and for prioritizing the synthesis of new derivatives with potentially improved activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. acs.org These methods can provide highly accurate information about properties such as molecular orbital energies, partial charges, bond orders, and reaction mechanisms.

For this compound, quantum chemical calculations can be employed to understand its intrinsic chemical properties. For example, Density Functional Theory (DFT) is a widely used method for such calculations. acs.org Studies on carboxylic acids and amines have utilized quantum chemical methods to accurately predict their pKa values, which is crucial for understanding their ionization state at physiological pH. acs.orgresearchgate.net

Furthermore, quantum chemical calculations can elucidate the mechanism of chemical reactions. For instance, computational studies on the aminolysis of succinic anhydride (B1165640) have investigated different reaction pathways and the effects of catalysts. researchgate.netacs.org Such insights can be valuable for understanding the metabolic fate of this compound or its potential to act as a covalent inhibitor. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions.

Table 4: Illustrative Quantum Chemical Properties of this compound (Hypothetical Values)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

| pKa (Carboxylic Acid) | 4.5 | Predicts the ionization state at physiological pH. |

This table presents hypothetical quantum chemical data for illustrative purposes.

These calculations provide a fundamental understanding of the molecule's chemical behavior, which is essential for interpreting its biological activity and for designing improved analogs.

Metabolic and Pharmacokinetic Research on 4 Azepan 1 Yl 4 Oxobutanoic Acid and Its Analogs

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are fundamental for predicting a compound's behavior in the body. These studies typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of degradation. For the class of azepane derivatives, metabolic stability is a key challenge that can influence their viability as drug candidates.

Research into azepane derivatives as potential inhibitors of Protein Kinase B (PKB) has highlighted some of these challenges. An early lead compound, an ester-containing azepane derivative, was found to be unstable in plasma, rendering it unsuitable for drug development. nih.gov This instability points to the presence of metabolically labile sites within the molecule, which are susceptible to enzymatic degradation.

For a related analog, 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid (also known as CHEMBL1533990), detailed public data on its specific metabolites is limited. ontosight.ai However, its chemical structure, featuring an amide linkage and an azepane ring, suggests potential sites for metabolic modification. ontosight.ai Identifying the specific metabolites formed during in vitro incubation is a crucial step. This is typically achieved using advanced analytical techniques like high-resolution mass spectrometry to isolate and identify the structures of metabolic products. The identification of such metabolites provides a roadmap for understanding the compound's primary metabolic pathways.

| Compound Analog | Key Structural Feature | Metabolic Stability Finding | Source |

| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | Ester Moiety | Found to be unstable in plasma. | nih.gov |

| 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid | Amide Linkage | Specific metabolite identification data is not widely available; structure suggests potential for metabolic transformation. | ontosight.ai |

Elucidation of Biotransformation Pathways

Biotransformation is the process by which the body chemically modifies xenobiotics, like drug compounds, to facilitate their elimination. This process is categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

For azepane-containing compounds, several biotransformation pathways can be anticipated:

Phase I Reactions :

Hydrolysis : As observed in the case of the PKB inhibitor analog, ester linkages are susceptible to hydrolysis by esterase enzymes present in plasma and tissues. nih.gov Similarly, the amide bond in analogs like 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid could be a target for amidase enzymes.

Oxidation : The azepane ring itself, along with any associated alkyl or aryl groups, can undergo oxidation reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of hydroxylated or N-dealkylated metabolites.

Phase II Reactions :

Glucuronidation : If Phase I metabolism introduces a hydroxyl group, it can be subsequently conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, preparing it for excretion.

Sulfation : Similar to glucuronidation, hydroxylated metabolites can also undergo sulfation, another important conjugation reaction that aids in detoxification and elimination.

Predictive Pharmacokinetic Modeling and Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

Predictive pharmacokinetic modeling and in silico ADME analysis are powerful tools used in early drug discovery to forecast a compound's behavior in a biological system. These computational methods help to prioritize candidates with favorable drug-like properties before extensive in vitro and in vivo testing is undertaken. danaher.com

For compounds like 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid , its chemical structure provides initial clues for ADME prediction. ontosight.ai The presence of both polar (carboxylic acid, amide) and non-polar (azepane, phenyl ring) groups will influence properties such as solubility, permeability, and plasma protein binding. The molecular weight of a compound is also a key factor in its pharmacokinetic profile. ontosight.ai

Key ADME Parameters for Consideration:

Absorption : The ability of the compound to cross biological membranes, such as the intestinal wall, is critical for oral bioavailability.

Distribution : This parameter describes how the compound spreads throughout the body's tissues and fluids. The azepane moiety, for instance, has been explored in compounds designed to cross the blood-brain barrier for neurological applications. ontosight.ai

Metabolism : As discussed, metabolic stability is a crucial determinant of a compound's half-life and duration of action. danaher.com

Excretion : The final elimination of the compound and its metabolites from the body, typically via the kidneys or bile.

Computational tools can predict these properties based on the molecule's structure, allowing for early-stage filtering of compounds that are likely to have poor pharmacokinetic characteristics.

Implications for Lead Optimization and Preclinical Development

The findings from metabolic and pharmacokinetic studies have direct and significant implications for the lead optimization process. Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogs to improve upon the properties of an initial "hit" or "lead" compound. danaher.com

The instability of the initial azepane-based PKB inhibitor is a prime example of how metabolic data drives lead optimization. nih.gov By identifying the metabolically weak ester linkage, researchers were able to replace it, leading to the development of a new analog that was stable in plasma and retained high potency. nih.govacs.org This targeted modification is a hallmark of successful lead optimization.

For the broader class of azepane derivatives, including those being investigated as PTPN2/PTPN1 inhibitors for cancer immunotherapy, a thorough understanding of their ADME profile is essential for advancing them into preclinical development. researchgate.net A compound must not only be potent against its target but also possess an acceptable pharmacokinetic profile to ensure it can reach the target site in sufficient concentrations and for an appropriate duration.

Ultimately, the goal of this research phase is to select a preclinical candidate with a balanced profile of potency, selectivity, and favorable ADME characteristics, thereby increasing the probability of success in subsequent clinical trials. danaher.com

Advanced Analytical Methodologies for Characterization and Quantification of 4 Azepan 1 Yl 4 Oxobutanoic Acid

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods provide fundamental insights into the molecular structure of 4-(Azepan-1-yl)-4-oxobutanoic acid by probing the interactions of the molecule with electromagnetic radiation.

For the butanoic acid portion, the methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid group would likely appear as distinct multiplets in the 2.5-3.0 ppm range in the ¹H NMR spectrum. The protons of the azepane ring would exhibit characteristic signals corresponding to their positions relative to the nitrogen atom and the carbonyl group. In the ¹³C NMR spectrum, the carbonyl carbons of the amide and carboxylic acid would resonate at the downfield end of the spectrum, typically in the range of 170-180 ppm. wisc.edu The carbons of the azepane ring and the butanoic acid chain would appear at higher field strengths.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The nominal molecular weight of the compound is 199.25 g/mol . bldpharm.com In mass spectral analysis, the molecular ion peak ([M]⁺) would be expected at m/z 199. The fragmentation pattern of amides under electron ionization (EI) often involves cleavage of the amide bond (N-CO). libretexts.org This would likely result in the formation of an acylium ion and a fragment corresponding to the azepane ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 3300-2500 cm⁻¹. The C=O stretching vibrations for both the carboxylic acid and the amide would appear as strong absorptions in the range of 1760-1650 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the carboxylic acid would also produce characteristic peaks.

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purity determination of non-volatile compounds like this compound. While specific HPLC methods for this compound are not widely published, methods for similar organic acids and amides can be adapted. mdpi.com A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector, as the carbonyl groups provide some UV absorbance, or more specifically and sensitively with a mass spectrometer (LC-MS). bldpharm.combldpharm.combldpharm.com

Gas Chromatography (GC): Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the polar carboxylic acid and amide groups into more volatile derivatives. Common derivatization techniques for amino acids and related compounds include silylation or esterification. nih.govresearchgate.netsigmaaldrich.comthermofisher.com After derivatization, the resulting compound can be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for separation and quantification.

Advanced Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. Although no specific X-ray crystal structure for this compound has been reported in the public domain, studies on related compounds like succinic acid and its derivatives have been conducted. researchgate.netresearchgate.netnih.govnih.gov Such analyses reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Obtaining single crystals of this compound of sufficient quality would be a prerequisite for this powerful analytical technique.

Bioanalytical Methods for In Vitro and In Vivo Detection and Quantification

The detection and quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates require highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range. nih.govsci-hub.sechromatographyonline.comyoutube.comchromatographyonline.com A typical LC-MS/MS method for quantifying this compound in a biological sample would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. This can be achieved through techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, ideally a stable isotope-labeled version of the analyte, is added to the sample prior to extraction to correct for any variability during the sample preparation and analysis process.

The extracted sample is then injected into an HPLC system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from other compounds in the matrix, allowing for accurate quantification.

The development and validation of such a bioanalytical method would need to adhere to regulatory guidelines to ensure its reliability and robustness for use in preclinical and clinical studies.

Future Perspectives and Emerging Research Avenues for 4 Azepan 1 Yl 4 Oxobutanoic Acid

Design of Novel Functional Analogs with Enhanced Specificity

The development of novel functional analogs of 4-(azepan-1-yl)-4-oxobutanoic acid represents a promising avenue for future research. The inherent structural features of the molecule provide multiple points for chemical modification to enhance target specificity and potency.

One approach involves the strategic substitution on the azepane ring. The introduction of various functional groups, such as hydroxyl, amino, or aryl moieties, at different positions on the seven-membered ring can significantly alter the compound's steric and electronic properties. This, in turn, can influence its binding affinity and selectivity for a particular biological target. The synthesis of libraries of such analogs would allow for a systematic exploration of the structure-activity relationship (SAR). nih.gov

Furthermore, the butanoic acid chain offers another site for modification. The carboxylic acid group can be converted to a variety of bioisosteres, such as esters, amides, or tetrazoles, to modulate the compound's pharmacokinetic properties, including its solubility, metabolic stability, and cell permeability. The length and rigidity of the linker between the azepane ring and the acidic group can also be varied to optimize the spatial relationship between these two key pharmacophoric elements.

Exploration of Unconventional Biological Targets

While the specific biological targets of this compound are not yet defined, the diverse pharmacological activities of other azepane-containing molecules suggest a broad range of potential applications. nih.gov Azepane derivatives have been investigated for their activity as anti-cancer agents, antimicrobials, and for the treatment of central nervous system disorders. nih.govtandfonline.com

Future research could involve high-throughput screening of this compound and its analogs against a wide array of biological targets. This could include enzymes, receptors, and ion channels that are implicated in various disease states. The exploration of unconventional targets, for which there are currently no effective drugs, could lead to the discovery of first-in-class therapeutic agents. The structural novelty of the azepane scaffold may allow for interaction with binding sites that are not effectively targeted by existing drugs.

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe should be potent, selective, and have a known mechanism of action. While this compound itself may not be a chemical probe, it could serve as a valuable starting point or fragment for the development of one.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. In this approach, small, low-affinity fragments that bind to a target of interest are identified and then optimized into more potent leads. The relatively small size and chemical simplicity of this compound make it an ideal candidate for inclusion in fragment libraries.

Once a target has been identified through screening, the butanoic acid handle of the molecule can be readily modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety. This would enable the visualization and pull-down of the target protein, facilitating its identification and further characterization.

Translational Research Opportunities and Therapeutic Potential

The ultimate goal of medicinal chemistry research is to translate basic scientific discoveries into new therapies that can improve human health. While it is still early in the discovery process for this compound, the potential therapeutic applications are broad, given the wide range of biological activities associated with the azepane scaffold. nih.govbenthamdirect.com

For example, if analogs of this compound are found to have potent and selective activity against a cancer-related target, this could open up opportunities for the development of new anti-cancer drugs. Similarly, if derivatives demonstrate efficacy in models of neurological or inflammatory diseases, this could lead to new treatments for these conditions.

The path from a lead compound to a clinically approved drug is long and challenging. However, the unique structural features of this compound and the proven track record of the azepane motif in drug discovery provide a strong rationale for its further investigation. nih.govpharmaguideline.com Continued research into the synthesis of novel analogs, the identification of biological targets, and the development of chemical probes will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

Q & A

Q. Basic Characterization

Q. Advanced Analysis

- LC-MS : Quantify trace impurities and verify molecular ion peaks ([M+H] expected at m/z 228.2).

- X-ray Diffraction : Resolve crystal packing effects of the azepane ring on molecular conformation .

What safety precautions are critical when handling this compound?

Q. Lab-Scale Safety Protocol

- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of powder (use fume hood).

- Storage : Keep in a desiccator at 2–8°C, away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How can researchers resolve contradictions in reported biological activity data?

Q. Data Reconciliation Strategies

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Variability : Control for pH (7.4 ± 0.2) and temperature (37°C) in enzymatic assays. Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

What functionalization strategies are feasible for this compound’s ketone group?

Q. Advanced Derivatization

- Reduction : Convert the ketone to a secondary alcohol using NaBH/CeCl (Luche reduction), preserving the azepane ring.

- Condensation : React with hydrazines to form hydrazones for antimicrobial activity screening .

How does the compound’s stability vary under different storage conditions?

Q. Stability Profiling

- Short-Term : Stable in anhydrous DMSO for ≤72 hours at 25°C.

- Long-Term : Store as a lyophilized powder under argon to prevent hydrolysis of the ketone group .

What computational tools can predict the pharmacokinetic properties of this compound?

In Silico Modeling

Use SwissADME to predict logP (estimated ~1.8) and Boiled-Egg model for blood-brain barrier penetration. Molecular dynamics simulations (AMBER or GROMACS) can assess binding persistence to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。